molecular formula C16H16N2 B5268809 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole CAS No. 2515-46-0

3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B5268809
CAS No.: 2515-46-0
M. Wt: 236.31 g/mol
InChI Key: FZTOIOYDPXSQDM-UHFFFAOYSA-N
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Description

3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C16H16N2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 236.131348519 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vibrational Analysis

Research on various pyrazole derivatives, including 1,3-diphenyl-5(p-methyl phenyl)-4,5-dihydro pyrazole, focused on their vibrational properties. The study analyzed FTIR and laser Raman spectra, assigning normal modes of vibrations to these compounds, indicating their potential in material science and molecular identification (Chithambarathanu, Umayorubaghan, & Krishnakumar, 2003).

Antiviral Activity

A study synthesized and evaluated a series of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives for their antiviral activity against herpes simplex virus type-1. The research revealed strong antiviral activities of specific compounds, marking these derivatives as potential antiviral agents (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).

Crystal Structure Analysis

A study on 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol revealed insights into its molecular structure through crystallography. This research provides valuable data for the field of crystal engineering and molecular design (Kansız, Tinmaz, Ilhan, Sarıpınar, & Dege, 2018).

Tautomerism Studies

Investigating the tautomerism in NH-pyrazoles, including variations of 1H-pyrazoles, has significant implications in understanding chemical equilibrium and molecular dynamics, crucial for designing compounds with specific properties (Cornago et al., 2009).

Reactivity and Synthesis

Research on the reactivity of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with various hydroxylamines and carbazates contributes to synthetic chemistry, aiding the development of novel compounds with potential applications in various fields (Korkusuz & Yıldırım, 2010).

Cycloaddition Reactions

The thermolysis of certain pyrazolooxazines and their cycloaddition reactions with alkenes offer insights into reaction mechanisms vital for organic synthesis and material science (Zhulanov, Dmitriev, & Maslivets, 2017).

Molecular Modeling

Studies involving molecular modeling and synthesis of pyrazole derivatives provide foundational knowledge for drug design and development, especially in the realm of antimicrobial and antifungal agents (Menozzi et al., 2004).

Electronic Applications

Research on the use of pyrazoline derivatives in organic light-emitting diodes (OLEDs) demonstrates the potential of these compounds in electronic applications, particularly in the development of efficient blue light-emitting materials (Lu et al., 2000).

Properties

IUPAC Name

5-methyl-2,3-diphenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-13-12-16(14-8-4-2-5-9-14)18(17-13)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTOIOYDPXSQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2515-46-0
Record name 3-METHYL-1,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.